2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
Description
Properties
Molecular Formula |
C21H15ClN2O2 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
(Z)-2-[(2-chlorophenyl)diazenyl]-3-hydroxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C21H15ClN2O2/c22-17-13-7-8-14-18(17)23-24-19(20(25)15-9-3-1-4-10-15)21(26)16-11-5-2-6-12-16/h1-14,25H/b20-19-,24-23? |
InChI Key |
KOKOQUJLNTUSAC-VKDKGKJGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=CC=C2)/N=NC3=CC=CC=C3Cl)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione primarily involves the diazo coupling reaction between a β-diketone enolate and an aromatic diazonium salt derived from 2-chloroaniline. This approach is well-documented for related compounds such as 2-[2-(3-chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione and 2-[2-(4-bromophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione, which share similar synthetic routes.
Detailed Experimental Procedure
Preparation of β-Diketonate Solution
- Starting material: 1,3-diphenylpropane-1,3-dione (2.24 g, 0.01 mole)
- Solvent: Ethanol (100 mL)
- Base: Sodium hydroxide (0.4 g, 0.01 mole)
- Buffer: Sodium acetate (3.65 g, 0.045 mole)
The 1,3-diphenylpropane-1,3-dione is dissolved in ethanol containing sodium hydroxide and sodium acetate to form the β-diketonate ion. This solution is cooled to approximately -5 °C and diluted with water to a volume of about 220 mL under vigorous stirring to maintain homogeneity and prevent premature precipitation.
Preparation of Diazonium Salt
- Starting amine: 2-chloroaniline (1.06 mL, 0.01 mole; density 1.215 g/mL)
- Acid: Hydrochloric acid (5 mol/L, 8 mL)
- Nitrosating agent: Sodium nitrite (0.69 g, 0.01 mole)
The 2-chloroaniline is dissolved in hydrochloric acid and cooled to -5 °C. A saturated aqueous solution of sodium nitrite is added slowly to generate the diazonium salt in situ under cold conditions to maintain stability.
Coupling Reaction
The diazonium salt solution is added dropwise with vigorous stirring into the cooled β-diketonate solution. A yellow precipitate forms immediately, indicating the formation of the hydrazinylidene product.
Isolation and Purification
The precipitate is filtered by suction and washed thoroughly with water to remove inorganic salts and impurities. Crystals suitable for X-ray diffraction are obtained by recrystallization from a 3:1 ethanol/acetone mixture.
Reaction Scheme Summary
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Formation of β-diketonate | 1,3-diphenylpropane-1,3-dione + NaOH + NaOAc in ethanol, cooled to -5 °C | β-diketonate ion solution |
| 2. Formation of diazonium salt | 2-chloroaniline + HCl (5 M), cooled to -5 °C + NaNO2 | 2-chlorophenyl diazonium salt |
| 3. Coupling reaction | Dropwise addition of diazonium salt to β-diketonate solution, stirring, -5 °C | Precipitation of this compound |
| 4. Purification | Filtration, washing, recrystallization (ethanol/acetone) | Pure crystalline product |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the enolate form of the β-diketone on the electrophilic diazonium salt, forming the hydrazone linkage (-NH-N=) between the 2-chlorophenyl group and the 1,3-diphenylpropane-1,3-dione backbone. This process is facilitated by the resonance stabilization of the β-diketone enolate and the electrophilicity of the diazonium ion.
Characterization and Structural Data
The compound exhibits strong intramolecular resonance-assisted hydrogen bonding (RAHB) between the hydrazine N-H and the adjacent carbonyl oxygen, stabilizing the molecule's planar conformation. X-ray crystallographic studies confirm the formation of inversion dimers via weak intermolecular N-H...O and C-H...O hydrogen bonds, contributing to the three-dimensional crystal lattice.
| Bond Lengths (Å) | Value |
|---|---|
| N1–N2 | 1.3203 (17) |
| N1–C1 | 1.411 (2) |
| O1–C19 | 1.2269 (19) |
| O2–C21 | 1.2264 (19) |
| N1–H1 | 0.922 (17) |
These data reflect typical bond distances for hydrazone and β-diketone moieties, corroborating the successful synthesis of the title compound.
Alternative and Related Synthetic Approaches
While the diazo coupling method is the most established for this compound, related hydrazinylidene derivatives have been synthesized using variations such as:
- Different substituted anilines to prepare various diazonium salts.
- Modifications in solvent systems and temperature control to optimize yields and purity.
- Use of sodium acetate as a buffering agent to maintain pH and stabilize intermediates.
No alternative synthetic routes such as direct condensation or metal-catalyzed coupling have been prominently reported for this specific compound, indicating the diazo coupling remains the gold standard.
Yield and Reaction Efficiency
Reported yields for closely related compounds prepared by this method range from moderate to high (typically 60-85%), depending on substitution patterns and reaction conditions. The reaction is generally clean, with precipitated products easily isolated by filtration and recrystallization.
Summary Table of Preparation Conditions for Related Compounds
This table illustrates the consistent use of sodium hydroxide and sodium acetate in ethanol/water mixtures at low temperatures to generate the hydrazinylidene derivatives.
Professional Notes and Research Recommendations
- Maintaining low temperature (-5 °C) during diazonium salt formation and coupling is critical to prevent decomposition and side reactions.
- Sodium acetate acts as a buffering agent, stabilizing the reaction medium and improving yield.
- Recrystallization from ethanol/acetone mixtures is effective for obtaining high-purity crystals suitable for structural analysis.
- Future research could explore microwave-assisted synthesis or solvent-free conditions to improve sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biomolecules, potentially leading to its observed effects.
Comparison with Similar Compounds
Structural and Hydrogen-Bonding Features
β-Diketohydrazones exhibit substituent-dependent variations in dihedral angles and hydrogen-bonding patterns. Key comparisons include:
- Substituent Effects: Para-substituents (e.g., NO₂, Br) induce near-orthogonal benzoyl unit angles (~80–90°), while ortho substituents (e.g., 2-Cl) may increase steric hindrance, slightly enlarging dihedral angles .
- RAHB Strength : Strong RAHB (N–H⋯O: 1.85–1.89 Å) is consistent across derivatives, stabilizing planar hydrazinylidene-benzoyl conformations .
- Crystal Packing: Para-substituted derivatives form helical chains via intermolecular N–H⋯O bonds (e.g., 4-NO₂ derivative in P2₁2₁2₁) , whereas 4-methoxy analogs adopt monoclinic (P2₁/c) systems with π-π interactions . The 2-chloro derivative may exhibit distinct packing due to ortho-substituent steric effects.
Physicochemical and Functional Properties
- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., NO₂, Br) exhibit higher melting points (>200°C) due to strong intermolecular interactions .
- Biological Activity : While dibenzoylmethane (parent compound) shows antioxidant and anticancer activity , hydrazinylidene derivatives are unexplored pharmacologically but may serve as ligands in coordination chemistry.
Biological Activity
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione, a hydrazone derivative, has garnered attention due to its potential biological activities. This compound features a complex structure that includes two phenyl groups, a chlorophenyl group, and a hydrazine moiety linked to a diketone framework. The molecular formula is with a molecular weight of 362.8 g/mol .
Structural Characteristics
The compound exhibits significant resonance stabilization attributed to intramolecular hydrogen bonding interactions, which are critical for its chemical behavior and biological activity. The presence of the chlorophenyl group may enhance its reactivity and interaction with biological targets .
Antioxidant Properties
Research indicates that this compound demonstrates antioxidant activity by scavenging free radicals such as hydroxyl and chlorinated radicals. This property is essential for potential therapeutic applications, particularly in conditions where oxidative stress is implicated .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. It has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 20 µM to 40 µM against Staphylococcus aureus and E. coli . The compound's effectiveness suggests it could be developed as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects is believed to involve the formation of reactive intermediates that can inhibit DNA synthesis in bacteria. This action leads to cell death, particularly in pathogenic strains resistant to conventional antibiotics .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the diversity in biological activity within the hydrazone class. Below is a summary table of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-[2-(4-Nitrophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione | C21H15N3O3 | Contains a nitro group which may enhance biological activity. |
| 2-[2-(4-Bromophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione | C21H15BrN2O2 | Features a bromine substituent that may influence reactivity and solubility. |
| 2-[2-(4-Methoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione | C21H15N2O3 | Includes a methoxy group which could modify electronic properties. |
These compounds illustrate how substituents can significantly affect chemical behavior and biological activities .
Case Studies
Several studies have documented the biological activity of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against multi-drug resistant strains of S. aureus and E. coli, suggesting its potential as a new antimicrobial agent in treating resistant infections .
- Oxidative Stress Mitigation : Another study focused on the antioxidant capacity of the compound under various oxidative stress conditions. Results indicated that it effectively reduced oxidative damage in cellular models .
Q & A
Q. Table 1. Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | |
| (Å) | 10.2970 |
| (Å) | 10.3526 |
| (Å) | 16.8926 |
| (°) | 102.131 |
| Volume (Å) | 1760.6 |
| 4 | |
| Density (Mg/m) | 1.369 |
| Source: |
Advanced: How can researchers resolve contradictions in spectroscopic data, such as tautomerism in the hydrazone moiety?
Answer:
- Multi-technique validation : Combine X-ray crystallography (definitive bond-length analysis) with H NMR titration (to observe proton exchange in solution) .
- Computational modeling : Use Molecular Operating Environment (MOE) or Density Functional Theory (DFT) to simulate tautomeric equilibria and compare with experimental data .
- Variable-temperature NMR : Monitor dynamic tautomerism by acquiring spectra at different temperatures .
Advanced: What computational strategies are recommended to study electronic properties or reactivity?
Answer:
- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
- Molecular docking : Use MOE or AutoDock to explore interactions with biological targets (e.g., enzymes) for medicinal chemistry applications .
- Solvent effect modeling : Employ COSMO-RS to simulate solvent interactions and predict solubility .
Basic: How can reaction yields be optimized during synthesis?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate condensation .
- Stoichiometric adjustments : Use a 10–20% molar excess of 2-chlorophenylhydrazine to drive the reaction to completion .
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .
Advanced: What experimental designs are suitable for investigating environmental degradation pathways?
Answer:
- Photolysis studies : Expose the compound to UV light in aqueous/organic media and analyze degradation products via LC-MS .
- Hydrolysis kinetics : Monitor pH-dependent stability using HPLC to quantify parent compound and byproducts .
- Microbial degradation assays : Use soil or water samples to assess biodegradation under aerobic/anaerobic conditions .
Basic: What are the key safety considerations for handling this compound?
Answer:
- Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD in rodents) .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
